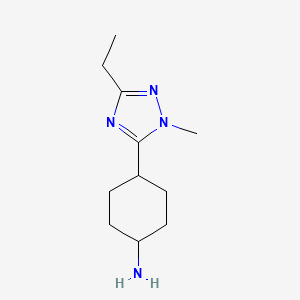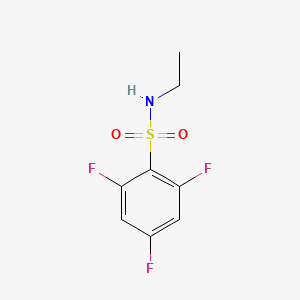
(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol: is an organic compound with the molecular formula C7H12O2 It is a derivative of pyran and is characterized by the presence of a hydroxymethyl group attached to the pyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-carboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-ylmethanol.
Substitution: Formation of 2-methyl-3,6-dihydro-2H-pyran-2-yl chloride or bromide.
科学的研究の応用
Chemistry: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions involving pyran derivatives.
Medicine: The compound has potential applications in the development of pharmaceuticals. It is used in the synthesis of drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a solvent and a stabilizer in various chemical processes.
作用機序
The mechanism of action of (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the final products. The compound’s reactivity is influenced by the presence of the pyran ring, which stabilizes the intermediates and facilitates the reactions.
類似化合物との比較
Nerol oxide: A similar compound with a different substitution pattern on the pyran ring.
Neryl oxide: Another derivative of pyran with similar chemical properties.
Isoneroloxide: A compound with a similar structure but different functional groups.
Uniqueness: (2-methyl-3,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
(6-methyl-2,5-dihydropyran-6-yl)methanol |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h2-3,8H,4-6H2,1H3 |
InChIキー |
UETJYGNTHWAMGN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC=CCO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)









![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
